2,3-Bis(2-nitrophenoxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(2-nitrophenoxy)quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in material science . The structure of this compound consists of a quinoxaline core substituted with two 2-nitrophenoxy groups at the 2 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-nitrophenoxy)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by various catalysts such as titanium silicate-1, molecular iodine, cerium ammonium nitrate, and others . The reaction is usually carried out in solvents like methanol or ethanol at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches. These methods include solvent-free reactions, use of alternate reaction media (e.g., water, ionic liquids), and microwave-assisted synthesis . These approaches aim to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis(2-nitrophenoxy)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 2,3-Bis{2-aminophenoxy}quinoxaline.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(2-nitrophenoxy)quinoxaline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3-Bis(2-nitrophenoxy)quinoxaline involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in bacteria and cancer cells . The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with DNA, causing damage and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Bis(phenylamino)quinoxaline
- 2,3-Bis(2-hydroxy-2-phenyl)ethenylquinoxaline
- 2,3-Dichloroquinoxaline
Comparison: 2,3-Bis(2-nitrophenoxy)quinoxaline is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The presence of nitro groups also allows for various chemical modifications, making it a versatile compound for synthetic chemistry .
Eigenschaften
Molekularformel |
C20H12N4O6 |
---|---|
Molekulargewicht |
404.3g/mol |
IUPAC-Name |
2,3-bis(2-nitrophenoxy)quinoxaline |
InChI |
InChI=1S/C20H12N4O6/c25-23(26)15-9-3-5-11-17(15)29-19-20(22-14-8-2-1-7-13(14)21-19)30-18-12-6-4-10-16(18)24(27)28/h1-12H |
InChI-Schlüssel |
HUOROSFGGGRAMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.